
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms. The presence of the carboxylic acid and hydrazide functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. One common method is the reaction of hydrazine hydrate with 1,3-diketones under acidic or basic conditions to form the pyrazoline ring . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the addition of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Hydroxylated pyrazoline derivatives.
Substitution: Substituted pyrazoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid: Similar structure but with a phenyl group instead of a hydrazide group.
3-Methyl-1-phenyl-2-pyrazoline-5-one: Contains a methyl group and a phenyl group, differing in substitution pattern.
5-Amino-3-methyl-1-phenylpyrazole: Features an amino group and a methyl group, with a different substitution on the pyrazole ring.
Uniqueness
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide is unique due to the presence of both carboxylic acid and hydrazide functional groups, which provide versatility in chemical reactions and potential biological activities. This dual functionality allows for a broader range of applications compared to similar compounds .
Propriétés
Numéro CAS |
73972-70-0 |
|---|---|
Formule moléculaire |
C4H6N4O2 |
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
5-oxo-1,4-dihydropyrazole-3-carbohydrazide |
InChI |
InChI=1S/C4H6N4O2/c5-6-4(10)2-1-3(9)8-7-2/h1,5H2,(H,6,10)(H,8,9) |
Clé InChI |
RRSLTOPLODYUFD-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NNC1=O)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




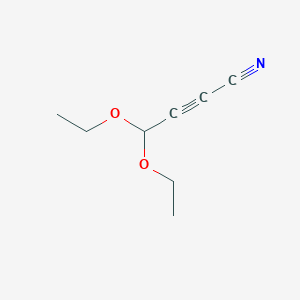
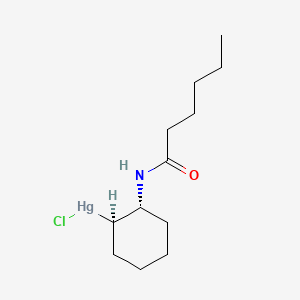
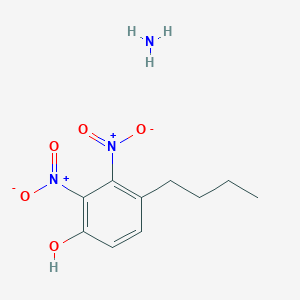
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
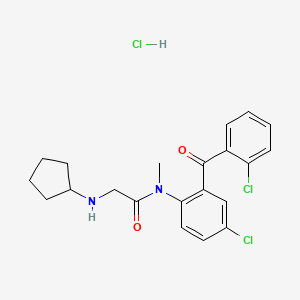
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
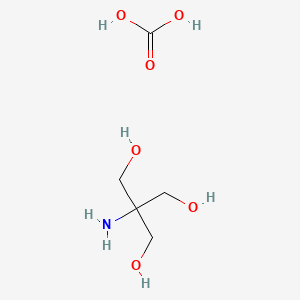
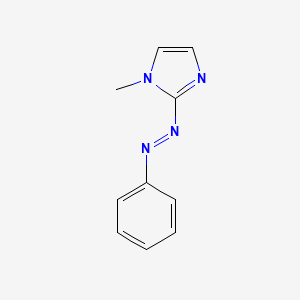
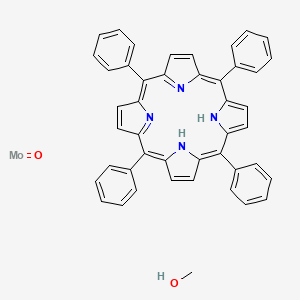


![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
